5-(2-Hydroxybenzoyl)-4-phenylpentan-2-one
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Overview
Description
5-(2-Hydroxybenzoyl)-4-phenylpentan-2-one is an organic compound that features a hydroxybenzoyl group attached to a phenylpentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxybenzoyl)-4-phenylpentan-2-one can be achieved through several methods. One common approach involves the condensation of 2-hydroxybenzoyl chloride with 4-phenylpentan-2-one in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the ketone on the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxybenzoyl)-4-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pentanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 5-(2-oxobenzoyl)-4-phenylpentan-2-one.
Reduction: Formation of 5-(2-hydroxybenzoyl)-4-phenylpentan-2-ol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
5-(2-Hydroxybenzoyl)-4-phenylpentan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(2-Hydroxybenzoyl)-4-phenylpentan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-aryl-5-(2-hydroxybenzoyl)pyridin-2(1H)-ones: These compounds share the hydroxybenzoyl group but differ in the core structure, which is a pyridinone ring.
(2-hydroxybenzoyl)pyridopyrimidines: These compounds also contain the hydroxybenzoyl group but have a pyridopyrimidine core.
Uniqueness
5-(2-Hydroxybenzoyl)-4-phenylpentan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18O3 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-3-phenylhexane-1,5-dione |
InChI |
InChI=1S/C18H18O3/c1-13(19)11-15(14-7-3-2-4-8-14)12-18(21)16-9-5-6-10-17(16)20/h2-10,15,20H,11-12H2,1H3 |
InChI Key |
BZRCWFNTDOBBMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(CC(=O)C1=CC=CC=C1O)C2=CC=CC=C2 |
Origin of Product |
United States |
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